molecular formula C9H14N2O2 B052985 2-[(3,5,6-Trimethylpyrazin-2-yl)oxy]ethan-1-ol CAS No. 118136-45-1

2-[(3,5,6-Trimethylpyrazin-2-yl)oxy]ethan-1-ol

Cat. No. B052985
CAS RN: 118136-45-1
M. Wt: 182.22 g/mol
InChI Key: KCWMWGBAOWMAMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3,5,6-Trimethylpyrazin-2-yl)oxy]ethan-1-ol is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a pyrazine derivative that is commonly used as a reagent in organic synthesis. In

Mechanism of Action

The mechanism of action of 2-[(3,5,6-Trimethylpyrazin-2-yl)oxy]ethan-1-ol is not fully understood. However, it is believed to exert its effects through the modulation of various signaling pathways in the body. It has been shown to inhibit the production of pro-inflammatory cytokines and to reduce oxidative stress.
Biochemical and Physiological Effects:
2-[(3,5,6-Trimethylpyrazin-2-yl)oxy]ethan-1-ol has been shown to have a number of biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties, as well as potential neuroprotective effects. It has also been shown to have potential anti-cancer properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[(3,5,6-Trimethylpyrazin-2-yl)oxy]ethan-1-ol in lab experiments is its versatility. It can be used in a variety of applications, from organic synthesis to the development of new drugs. Additionally, it is relatively easy to synthesize and purify. However, one of the main limitations of using this compound in lab experiments is its potential toxicity. Care must be taken when handling this compound, and appropriate safety precautions should be taken.

Future Directions

There are many potential future directions for research on 2-[(3,5,6-Trimethylpyrazin-2-yl)oxy]ethan-1-ol. One area of interest is its potential as a therapeutic agent for the treatment of various diseases, including cancer and neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify its potential targets in the body. Finally, there is potential for the development of new synthetic methods for the preparation of this compound and related derivatives.

Synthesis Methods

The synthesis of 2-[(3,5,6-Trimethylpyrazin-2-yl)oxy]ethan-1-ol involves the reaction of 3,5,6-trimethylpyrazine-2-carboxylic acid with ethanolamine. The reaction is typically carried out under reflux conditions in the presence of a catalyst such as sulfuric acid. The product is then purified by recrystallization or column chromatography.

Scientific Research Applications

2-[(3,5,6-Trimethylpyrazin-2-yl)oxy]ethan-1-ol has been used in a variety of scientific research applications. It is commonly used as a reagent in organic synthesis, particularly in the preparation of pyrazine derivatives. It has also been used in the development of new drugs and pharmaceuticals. Additionally, it has been studied for its potential anti-inflammatory and antioxidant properties.

properties

CAS RN

118136-45-1

Product Name

2-[(3,5,6-Trimethylpyrazin-2-yl)oxy]ethan-1-ol

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

2-(3,5,6-trimethylpyrazin-2-yl)oxyethanol

InChI

InChI=1S/C9H14N2O2/c1-6-7(2)11-9(8(3)10-6)13-5-4-12/h12H,4-5H2,1-3H3

InChI Key

KCWMWGBAOWMAMF-UHFFFAOYSA-N

SMILES

CC1=C(N=C(C(=N1)C)OCCO)C

Canonical SMILES

CC1=C(N=C(C(=N1)C)OCCO)C

Origin of Product

United States

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